molecular formula C10H9F3O2 B14038655 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one

Cat. No.: B14038655
M. Wt: 218.17 g/mol
InChI Key: LJDWIMORXWXHMU-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one (: 1247083-36-8) is a chemical building block of significant interest in pharmaceutical research and development. This compound, with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17, features a ketone group flanked by a 3-methoxyphenyl ring and a 3,3,3-trifluoropropyl chain, creating a versatile scaffold for further chemical modification . Compounds within this chemical class, particularly α-trifluoromethyl ketones, are highly valued in medicinal chemistry for their role as metabolically stable bioisosteres. Research indicates that the α-CF3 ketone moiety can serve as a stable replacement for ester groups, leading to enhanced metabolic stability in drug candidates . This principle was demonstrated in the development of LEI-515, a potent and metabolically stable Monoacylglycerol Lipase (MAGL) inhibitor, where replacing an ester with an α-CF2 ketone was a key optimization step . MAGL is a therapeutic target for inflammation-induced tissue injury, neuropathic pain, and certain cancers, highlighting the potential research applications of such chemical motifs . The 3-methoxyphenyl substituent further contributes to the molecule's properties by providing a distinct aromatic pharmacophore that can be tuned for optimal interaction with biological targets. This product is intended for research purposes as a key synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new chemical space in drug discovery, particularly in programs targeting serine hydrolases or requiring the incorporation of fluorine to modulate lipophilicity and metabolic stability.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3,3,3-trifluoro-1-(3-methoxyphenyl)propan-1-one

InChI

InChI=1S/C10H9F3O2/c1-15-8-4-2-3-7(5-8)9(14)6-10(11,12)13/h2-5H,6H2,1H3

InChI Key

LJDWIMORXWXHMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Radical Trifluoromethylation of 3-Methoxystyrene Derivatives

The most documented and efficient method for synthesizing 3,3,3-trifluoro-1-(3-methoxyphenyl)propan-1-one involves the radical addition of trifluoromethyl groups to 3-methoxystyrene under oxidative conditions using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl radical source and potassium persulfate (K2S2O8) as the oxidant.

Typical Procedure:

  • In an oven-dried Schlenk tube, CF3SO2Na (0.60 mmol) and K2S2O8 (0.05 mmol) are added.
  • The system is purged with dry air, and 3-methoxystyrene (0.20 mmol) is introduced.
  • Dimethyl sulfoxide (DMSO, 2.0 mL) is used as the solvent.
  • The reaction mixture is stirred vigorously at 45 °C for 2 hours.
  • After completion, water is added, and the mixture is extracted with diethyl ether multiple times.
  • The combined organic layers are dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
  • The crude product is purified by silica gel chromatography using petroleum ether and ethyl acetate as eluents.

This method yields the desired trifluoromethylated ketone in good yield with high purity.

Purification and Characterization

Purification is typically achieved via silica gel chromatography, using a gradient of petroleum ether and ethyl acetate to separate the product from impurities.

Characterization data for 3,3,3-trifluoro-1-(3-methoxyphenyl)propan-1-one include:

Characterization Method Data
^1H NMR (400 MHz, CDCl3) Quartet at δ ~3.8 ppm (2H, J ≈ 10 Hz), aromatic protons in the δ 6.8–7.5 ppm range
^13C NMR (101 MHz, CDCl3) Carbonyl carbon at δ ~190 ppm; aromatic carbons and CF3-bearing carbon show characteristic splitting due to coupling with fluorine atoms
^19F NMR (376 MHz, CDCl3) Singlet or triplet around δ -62 ppm corresponding to the CF3 group
Mass Spectrometry (EI) Molecular ion peak consistent with C10H9F3O2 (m/z ~224)

These data confirm the successful incorporation of the trifluoromethyl group and the methoxyphenyl moiety.

Reaction Mechanism Insights

The reaction proceeds via the generation of trifluoromethyl radicals from CF3SO2Na under oxidative conditions facilitated by K2S2O8. The trifluoromethyl radical adds across the double bond of the 3-methoxystyrene, followed by oxidation and hydrolysis steps leading to the formation of the trifluoromethyl ketone.

Electrochemical studies and radical trapping experiments have supported this mechanism, indicating the key role of radical intermediates and the influence of reaction parameters such as solvent, temperature, and oxidant concentration on the reaction selectivity and yield.

Alternative Synthetic Routes and Related Compounds

While the radical trifluoromethylation method is predominant, other synthetic routes to trifluoromethylated propanones involve:

  • Electrochemical generation of trifluoromethyl radicals from trifluoromethyl sources.
  • Use of α-bromostyrene derivatives as substrates in the presence of CF3SO2Na and oxidants.
  • Catalytic processes involving transition metals or organic mediators, though these are less commonly applied to the 3-methoxyphenyl derivative specifically.

Summary Table of Preparation Conditions for Selected Trifluoromethylated Propiophenones

Compound Substrate CF3 Source Oxidant Solvent Temp (°C) Time (h) Yield (%) Purification Method
3,3,3-Trifluoro-1-phenylpropan-1-one α-Bromostyrene CF3SO2Na K2S2O8 DMSO 45 2 90 Silica gel chromatography
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one 3-Methoxystyrene CF3SO2Na K2S2O8 DMSO 45 2 ~85-90 Silica gel chromatography
3,3,3-Trifluoro-1-(2-methoxyphenyl)propan-1-one 2-Methoxystyrene CF3SO2Na K2S2O8 DMSO 45 2 Similar Silica gel chromatography

Note: Yields and conditions are approximate based on reported literature.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one with analogs differing in aryl substituents or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Group Physical State Yield (%) Melting Point (°C) ¹⁹F NMR Shift (δ, ppm)
3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one C₁₀H₉F₃O₂ 218.18 3-methoxyphenyl Liquid N/A N/A -62.51 (t, J = 10.2 Hz)
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one C₁₀H₈F₄O 224.17 4-fluorophenyl Liquid 45 N/A -62.57 (t, J = 10.1 Hz)
3,3,3-Trifluoro-1-(naphthalen-2-yl)propan-1-one C₁₃H₉F₃O 238.21 2-naphthyl White crystal 45 83–85 N/A
1-(3-Methoxyphenyl)-3-((trifluoromethyl)thio)propan-1-one C₁₁H₁₁F₃O₂S 280.26 3-methoxyphenyl, SCF₃ Colorless liquid 83 N/A -41.3
3,3,3-Trifluoro-1-(4-phenoxyphenyl)propan-1-one C₁₅H₁₁F₃O₂ 280.25 4-phenoxyphenyl N/A N/A N/A N/A

Key Observations :

  • In contrast, electron-withdrawing groups like fluorine (4-fluorophenyl) or bulky substituents (naphthyl) reduce solubility and increase melting points .
  • Functional Group Variations : Replacement of the trifluoromethyl ketone with a trifluoromethylthio (SCF₃) group (as in 3j/3j′) increases molecular weight and alters NMR profiles (δ = -41.3 ppm for SCF₃ vs. -62.5 ppm for CF₃) .

Spectral Data and Reactivity

  • ¹⁹F NMR : The trifluoromethyl group in the parent compound exhibits a triplet at δ = -62.51 ppm (J = 10.2 Hz), while SCF₃ derivatives show upfield shifts (δ = -41.3 ppm) due to reduced electron withdrawal .
  • ¹³C NMR : The carbonyl carbon in 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one resonates at δ = 192.70 ppm (q, J = 2.4 Hz), characteristic of trifluoromethyl ketones .

Research Findings and Trends

Substituent-Driven Reactivity :

  • Methoxy groups enhance electrophilic substitution reactions on the aryl ring, making the parent compound a versatile intermediate for further functionalization .
  • Trifluoromethylthio derivatives exhibit higher lipophilicity, which is advantageous in drug design .

Synthetic Limitations :

  • Low yields in photoinduced methods (e.g., 45% for naphthyl derivatives) highlight the need for optimized conditions .
  • Steric hindrance from bulky groups reduces catalytic efficiency in cross-coupling reactions .

Biological Activity

3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound is a member of the trifluoromethyl ketone family, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one features a trifluoromethyl group attached to a propanone backbone with a methoxy-substituted phenyl ring. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to 3,3,3-Trifluoro-1-(3-methoxyphenyl)propan-1-one exhibit significant cytotoxicity against various cancer cell lines. For instance, research on related β-aryl-β-mercapto ketones has shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with low toxicity to normal cells . The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Table 1: Cytotoxic Effects on MCF-7 Cells

CompoundConcentration (μM)% Cell Viability
Tamoxifen150
3-Methoxyphenyl Ketone130
Other Derivatives1<30

Enzyme Inhibition

Another area of research focuses on the enzyme inhibition properties of trifluoromethyl ketones. Studies have indicated that these compounds can act as inhibitors for various enzymes involved in metabolic pathways. For example, they have shown potential in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Receptor Binding

Research suggests that compounds with similar structures may interact with neurotransmitter receptors, potentially acting as antagonists or modulators. This interaction could lead to therapeutic effects in conditions such as anxiety or depression . The precise mechanism of action remains under investigation but is believed to involve competitive inhibition at receptor sites.

Case Studies

A notable case study examined the effects of trifluoromethyl ketones on tumor growth in vivo. In this study, mice bearing xenograft tumors were treated with varying doses of a related compound. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that these compounds may have therapeutic potential in cancer treatment .

Q & A

Q. Basic Characterization

  • NMR : <sup>1</sup>H NMR shows distinct peaks for methoxy (δ 3.8–3.9 ppm) and trifluoromethyl (δ 2.8–3.2 ppm) groups. <sup>19</sup>F NMR confirms the CF3 group (δ -60 to -70 ppm) .
  • MS : ESI-MS exhibits a molecular ion peak at m/z 218.17 (C10H9F3O2) .
  • HPLC : Reverse-phase C18 columns (ACN/water) assess purity (>98%) with retention times ~12–14 min .

Advanced Techniques
Single-crystal X-ray diffraction resolves stereoelectronic effects of the trifluoromethyl and methoxy groups on molecular packing . Dynamic NMR studies reveal conformational flexibility of the propanone backbone .

What are the key applications of this compound in medicinal chemistry and materials science?

Q. Basic Applications

  • Medicinal Chemistry : Serves as a precursor for fluorinated analogs in drug discovery. The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Materials Science : Used in liquid crystals or polymers due to its electron-withdrawing CF3 group, which modulates dielectric properties .

Q. Advanced Research

  • Enzyme Inhibition : Docking studies suggest interactions with cytochrome P450 isoforms (CYP3A4), validated via fluorescence quenching assays .
  • Photophysical Studies : Time-resolved spectroscopy explores its potential as a fluorophore in OLEDs, leveraging the methoxy group’s electron-donating effects .

How do substituent variations (e.g., methoxy vs. chloro) impact the compound’s reactivity and bioactivity?

Basic SAR Analysis
Replacing the methoxy group with chloro (e.g., 3-chlorophenyl analog) increases electrophilicity, accelerating nucleophilic attacks but reducing solubility . Bioactivity assays show chloro derivatives exhibit stronger enzyme inhibition (~30% higher IC50 vs. methoxy) due to enhanced halogen bonding .

Q. Advanced Mechanistic Insights

  • DFT Calculations : Methoxy groups stabilize transition states via resonance, while chloro groups favor charge-transfer interactions .
  • Metabolic Stability : Microsomal assays indicate methoxy derivatives have longer half-lives (t1/2 > 2 h) compared to chloro analogs (t1/2 ~1 h) due to reduced oxidative metabolism .

What analytical challenges arise in detecting degradation products or stereoisomers of this compound?

Q. Basic Challenges

  • Degradation : Hydrolysis of the ketone under acidic conditions generates 3-methoxybenzoic acid and trifluoroethanol, detectable via GC-MS .
  • Stereoisomers : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, though the compound lacks chiral centers under standard conditions .

Q. Advanced Solutions

  • LC-HRMS : Identifies trace oxidation products (e.g., epoxides) with ppm-level mass accuracy .
  • Cryo-EM : Visualizes degradation pathways in real-time under simulated physiological conditions .

How can computational modeling guide the design of derivatives with enhanced biological activity?

Q. Basic Approaches

  • Molecular Docking : Predicts binding modes to targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with antibacterial potency (R<sup>2</sup> > 0.85) .

Q. Advanced Strategies

  • MD Simulations : Reveal dynamic interactions of the trifluoromethyl group with lipid bilayers, informing blood-brain barrier permeability .
  • Machine Learning : Trains models on PubChem datasets to prioritize derivatives with optimal ADMET profiles .

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